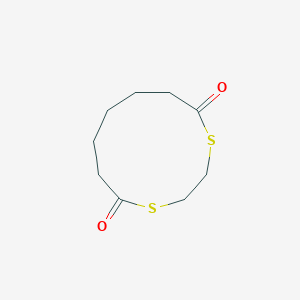

1,4-Dithiacycloundecane-5,11-dione

説明

1,4-Dithiacycloundecane-5,11-dione is a macrocyclic compound featuring an 11-membered ring containing two sulfur atoms (at positions 1 and 4) and two ketone groups (at positions 5 and 11). Its structural analogs, such as oxygen-containing macrocycles or fused heterocycles, suggest possible research directions for this compound .

特性

CAS番号 |

89863-24-1 |

|---|---|

分子式 |

C9H14O2S2 |

分子量 |

218.3 g/mol |

IUPAC名 |

1,4-dithiacycloundecane-5,11-dione |

InChI |

InChI=1S/C9H14O2S2/c10-8-4-2-1-3-5-9(11)13-7-6-12-8/h1-7H2 |

InChIキー |

IGNOFGPZTCETQC-UHFFFAOYSA-N |

正規SMILES |

C1CCC(=O)SCCSC(=O)CC1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1,4-Dithiacycloundecane-5,11-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate dithiol precursors under controlled conditions. For instance, the reaction of 1,4-dithiane-2,5-diol with suitable reagents can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of 1,4-Dithiacycloundecane-5,11-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy .

化学反応の分析

Types of Reactions

1,4-Dithiacycloundecane-5,11-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The sulfur atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

1,4-Dithiacycloundecane-5,11-dione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying sulfur-containing biomolecules.

Industry: Used in the development of materials with specific properties, such as polymers and catalysts.

作用機序

The mechanism of action of 1,4-Dithiacycloundecane-5,11-dione involves its interaction with molecular targets through its sulfur and ketone groups. These functional groups can form bonds with various substrates, facilitating reactions such as oxidation and reduction. The compound’s ability to undergo nucleophilic substitution also allows it to modify other molecules, making it useful in synthetic chemistry .

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 1,4-Dithiacycloundecane-5,11-dione with structurally or functionally related compounds, focusing on heteroatom composition, ring size, substituents, and applications.

Table 1: Structural and Functional Comparison

Key Comparisons:

Heteroatom Composition and Reactivity 1,4-Dithiacycloundecane-5,11-dione vs. 1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione: The tin-containing analog () shares the 11-membered ring and ketone groups but incorporates a central tin atom and additional sulfur/oxygen atoms. This stannacycle is regulated by the EPA for industrial uses, likely due to its organometallic reactivity, whereas the sulfur-only variant may exhibit distinct coordination properties with transition metals . 1,4-Benzodioxin-based thiadiazoles (): These fused heterocycles combine benzodioxin (oxygen) with thiadiazole (sulfur/nitrogen) moieties.

In contrast, benzodioxin-thiadiazole hybrids () demonstrated enzyme inhibition, implying that sulfur’s electronic effects may enhance bioactivity .

Steroidal Diones ():

Androst-4-en-17ß-ol-3,11-dione, a steroidal dione, exhibits hormonal regulation and diurnal variation. Unlike this steroid, 1,4-Dithiacycloundecane-5,11-dione lacks a fused aromatic system, which may limit its interaction with biological receptors but broaden its utility in materials science .

Sulfur’s lower electronegativity and larger atomic size could stabilize the ring, minimizing reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。